- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines, Tetrahedron, 2011, 67(3), 641-649

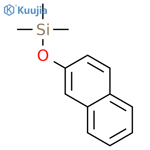

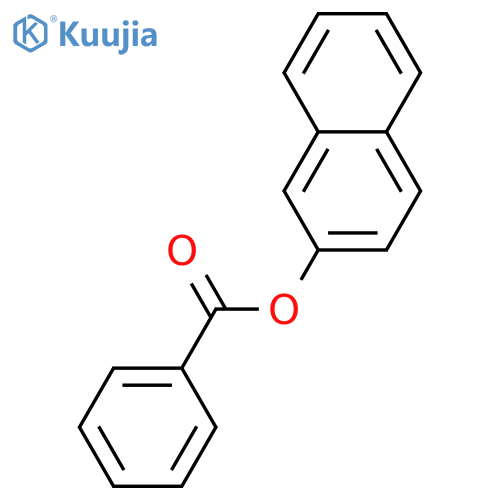

Cas no 93-44-7 (naphthalen-2-yl benzoate)

naphthalen-2-yl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Naphthalen-2-yl benzoate

- 2-Naphthyl benzoate

- 2-Naphthalenol benzoate

- Benzoic acid 2-naphthyl ester

- Benzonaphthol

- Benzoylnaphthol

- Betanaphthol benzoate

- β-Naphthyl benzoate

- 2-Naphthalenol,benzoate (9CI)

- 2-Naphthol, benzoate (6CI,7CI,8CI)

- 2-Benzoyloxynaphthalene

- Betabenzon

- NSC 5537

- b-Naphthyl benzoate

- Naphthalen-2-ylbenzoate

- 2-Naphthalenol, benzoate

- 2-NAPHTHOL BENZOATE

- beta-naphthol benzoate

- 2-Naphthalenol, 2-benzoate

- .beta.-Naphthyl benzoate

- Benzoic acid, 2-naphthyl ester

- 2-Naphthol, benzoate

- 1BKX98E2B1

- beta-Naphthyl benzoate

- Benzoesaeure-beta-naphthylester

- .beta.-Naphthol benzoate

- CBDivE_013834

- MLS000532696

- KSC486O4P

- 2-Na

- 2-Naphthalenol, benzoate (9CI)

- 2-Naphthol, benzoate (6CI, 7CI, 8CI)

- PPC 016

- benzoic acid naphthalen-2-yl ester

- SY036774

- SCHEMBL1639878

- 2-naphthylbenzoate

- W-100243

- lintrin

- NSC-5537

- F11281

- SR-01000390725

- HAERTOLAN

- CHEMBL1407906

- NCGC00245709-01

- AI3-01407

- Benzoic acid, beta-naphthyl ester

- DTXSID50861688

- NSC5537

- HMS1422G18

- CCG-348829

- F0808-1030

- SMR000140134

- EINECS 202-247-1

- 2-Naphthol, benzoate (8CI)

- MFCD00014320

- DTXCID90810574

- STK084157

- SR-01000390725-1

- 2-NAPHTHYL BENZOATE [MI]

- NS00041122

- Q27252201

- IDI1_009777

- AS-14487

- CS-0156547

- EU-0066971

- 2-Naphthalenol 2-benzoate

- HMS2480P04

- UNII-1BKX98E2B1

- B1108

- AKOS000491593

- BENZONAPHTHOL [WHO-DD]

- IFLab1_003670

- 93-44-7

- naphthalen-2-yl benzoate

-

- MDL: MFCD00014320

- Inchi: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H

- Chiave InChI: DWJIJRSTYFPKGD-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1

- BRN: 2052424

Proprietà calcolate

- Massa esatta: 248.08400

- Massa monoisotopica: 248.084

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 19

- Conta legami ruotabili: 3

- Complessità: 306

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 26.3

- XLogP3: 4.4

Proprietà sperimentali

- Colore/forma: Polvere cristallina bianca. Il colore diventa scuro dopo l'archiviazione a lungo termine

- Densità: 1.1290 (rough estimate)

- Punto di fusione: 106.0 to 110.0 deg-C

- Punto di ebollizione: 413.5℃ at 760 mmHg

- Punto di infiammabilità: 175

- Indice di rifrazione: 1.6000 (estimate)

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 26.30000

- LogP: 4.05900

- Merck: 6408

- FEMA: 2768

- Solubilità: Solubile in etanolo caldo \ glicerolo e cloroformio, leggermente solubili in etere, quasi insolubili in acqua

naphthalen-2-yl benzoate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Istruzioni di sicurezza: S24/25

- TSCA:Yes

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Store at room temperature

naphthalen-2-yl benzoate Dati doganali

- CODICE SA:2916310090

- Dati doganali:

Codice doganale cinese:

2916310090Panoramica:

2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

naphthalen-2-yl benzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56070-500g |

2-Naphthyl benzoate |

93-44-7 | 500g |

¥776.0 | 2021-09-08 | ||

| Chemenu | CM141314-500g |

2-Naphthyl benzoate |

93-44-7 | 98% | 500g |

$120 | 2024-07-19 | |

| Life Chemicals | F0808-1030-20μmol |

naphthalen-2-yl benzoate |

93-44-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-500G |

2-Naphthyl Benzoate |

93-44-7 | >98.0%(GC) | 500g |

¥990.00 | 2023-06-14 | |

| eNovation Chemicals LLC | Y1049645-500g |

2-Naphthyl benzoate |

93-44-7 | 98.0% | 500g |

$125 | 2024-06-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1108-25G |

2-Naphthyl Benzoate |

93-44-7 | >98.0%(GC) | 25g |

¥100.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058367-500mg |

naphthalen-2-yl benzoate |

93-44-7 | 500mg |

3233CNY | 2021-05-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-100G |

naphthalen-2-yl benzoate |

93-44-7 | >98.0%(HPLC) | 100g |

¥160.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159833-25G |

naphthalen-2-yl benzoate |

93-44-7 | >98.0%(HPLC) | 25g |

¥50.90 | 2023-09-01 | |

| Fluorochem | 216563-25g |

Naphthalen-2-yl benzoate |

93-44-7 | 95% | 25g |

£34.00 | 2022-03-01 |

naphthalen-2-yl benzoate Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

- Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines, Tetrahedron Letters, 2003, 44(35), 6749-6753

Synthetic Routes 4

- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193

Synthetic Routes 5

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627

Synthetic Routes 6

- Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditions, Tetrahedron Letters, 2005, 46(1), 147-151

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

- Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenols, Tetrahedron Letters, 2011, 52(19), 2480-2483

Synthetic Routes 14

1.2 Reagents: Water ; rt

- Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination Approach, Organic Letters, 2019, 21(17), 6983-6988

Synthetic Routes 15

1.2 Reagents: Potassium carbonate ; 1 h, 50 °C

- Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chloride, Journal of Applied Polymer Science, 2010, 115(1), 237-241

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

- Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, Bioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472

Synthetic Routes 19

Synthetic Routes 20

1.2 70 h, rt

1.3 Reagents: Water ; cooled

- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

naphthalen-2-yl benzoate Raw materials

- Phenol, 2,4-dinitro-,1-benzoate

- vinyl benzoate

- 2-(Trimethylsilyl)oxynaphthalene

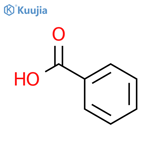

- Benzoic acid

- 3(2H)-Pyridazinone,6-(benzoyloxy)-

- Benzoyl cyanide

- Benzoic anhydride

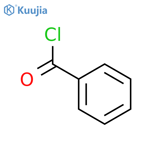

- Benzoyl chloride

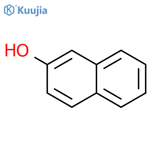

- naphthalen-2-ol

- Benzaldehyde

naphthalen-2-yl benzoate Preparation Products

naphthalen-2-yl benzoate Letteratura correlata

-

1. Cyclohexenone derivatives. Part VII. Novel aromatisation reaction of some aryloxocyclohexenylacetic acid derivativesDhanonjoy Nasipuri,Swadesh R. Roy Choudhury,Amitava Bhattacharya J. Chem. Soc. Perkin Trans. 1 1973 1451

-

2. Quantitative treatment and micellar effects in the reaction of t-butyl perbenzoate and 2-naphthyl benzoateHamad A. Al-Lohedan J. Chem. Soc. Perkin Trans. 2 1989 1181

-

3. Electric dipole moment and relaxation time of some ester molecules in benzene. Part IBal Krishna,Rama Kant Upadhyay J. Chem. Soc. A 1970 3144

-

4. Index pages

-

5. 382. Homolytic aromatic substitution. Part XIII. The reaction of benzoyl peroxide with naphthaleneD. I. Davies,D. H. Hey,Gareth H. Williams J. Chem. Soc. 1958 1878

93-44-7 (naphthalen-2-yl benzoate) Prodotti correlati

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 136-36-7(3-Hydroxyphenyl benzoate)

- 2345-34-8(4-Acetoxybenzoic acid)

- 93-99-2(Phenyl benzoate)

- 23676-08-6(Methyl 4-Ethyloxybenzoate)

- 32122-11-5(Methyl 4-benzyloxybenzoate)

- 744-45-6(Diphenyl isophthalate)

- 17295-26-0(6-Acetoxy-2-naphthoic Acid)

- 617-02-7(o-Tolyl benzoate)

- 121-98-2(Methyl 4-methoxybenzoate)